

# Inobrodib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

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## Compound of Interest

Compound Name: *Inobrodib*

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## Abstract

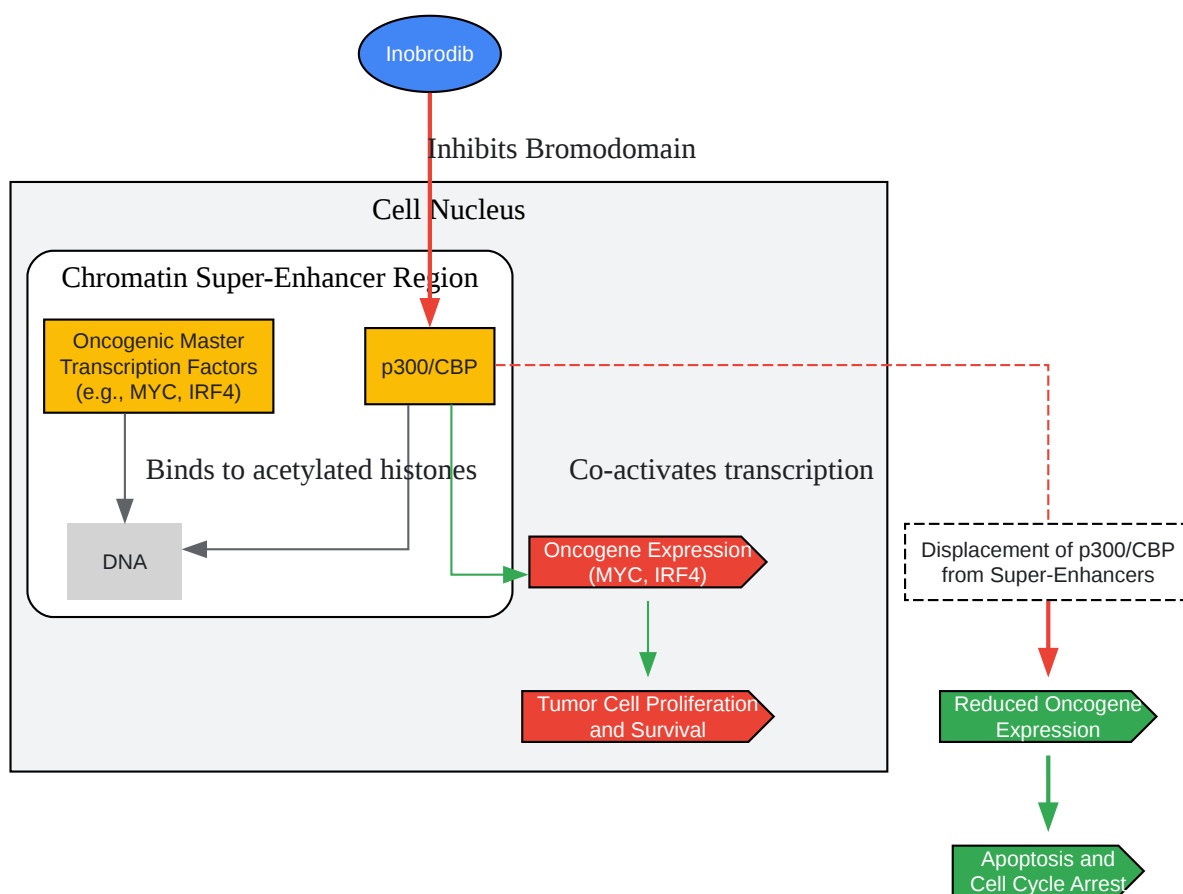
**Inobrodib** (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases p300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2][3][4][5] By selectively binding to the bromodomain pockets of p300 and CBP, **Inobrodib** displaces these transcriptional co-activators from chromatin, leading to the downregulation of key oncogenic gene expression, including MYC and IRF4.[1][4][6] This novel mechanism of action has shown promise in preclinical models and early-phase clinical trials, particularly in hematological malignancies such as multiple myeloma. This technical guide provides a comprehensive overview of the early-phase clinical trial results for **Inobrodib**, including detailed experimental protocols and a summary of quantitative data.

## Mechanism of Action

**Inobrodib** selectively inhibits the bromodomains of p300 and CBP, which are critical regulators of gene transcription.[7] Unlike other epigenetic modulators, **Inobrodib** does not cause the degradation of p300/CBP but rather induces their redistribution away from super-enhancer regions of chromatin that are crucial for oncogenic activity.[1][8] This targeted disruption of transcriptional machinery leads to the suppression of key cancer drivers, notably MYC and IRF4, which are implicated in the progression of multiple myeloma.[1][4][6] Preclinical studies

have demonstrated that this mechanism is distinct from and synergistic with other agents like immunomodulatory drugs (IMiDs).<sup>[1][6]</sup>

## Signaling Pathway



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### Inobrodib's Mechanism of Action

## Quantitative Preclinical Data

**Inobrodib** has demonstrated potent and selective inhibition of the p300/CBP bromodomains in various preclinical assays.

Parameter	Value	Cell Line/Model	Reference
Binding Affinity (Kd)			
p300	1.3 nM	Biochemical Assay	[2]
CBP	1.7 nM	Biochemical Assay	[2]
BRD4	222 nM	Biochemical Assay	[2]
In-Cell Target Engagement (IC50)			
p300	19 nM	In-cell BRET assay	[2]
BRD4	1060 nM	In-cell BRET assay	[2]
In Vitro Growth Inhibition (GI50)			
Human Myeloma Cell Lines	<100 nM	Panel of 12 cell lines	[7]

## Early-Phase Clinical Trial Results

**Inobrodib** has been evaluated in a Phase I/IIa clinical trial (NCT04068597) in patients with relapsed/refractory hematological malignancies, including multiple myeloma.[6][9][10][11] The trial has assessed **Inobrodib** as both a monotherapy and in combination with standard-of-care agents.[4][6]

## Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM)

Parameter	Value	Patient Population	Data Cut-off	Reference
Objective Response Rate (ORR)	33.3% (3/9 evaluable patients)	Heavily pre-treated RRMM at RP2D	6th Feb 2023	[11]
Very Good Partial Response (VGPR)	1/9 patients	[11]		
Partial Response (PR)	2/9 patients	[11]		
Recommended Phase 2 Dose (RP2D)	35mg twice daily (BD), 4 days on/3 days off	Dose escalation cohort	[9][11]	
Median Prior Lines of Therapy	7 (range 4-9)	32 RRMM patients	[11]	
Common Grade 3/4 Treatment-Related Adverse Events	Thrombocytopenia, Anemia	Dose escalation phase	[11]	

## Combination Therapy in Relapsed/Refractory Multiple Myeloma (RRMM)

**Inobrodib** has been tested in combination with pomalidomide and dexamethasone.

Parameter	Value	Patient Population	Dosing Cohort	Reference
Overall Response Rate (ORR)	67%	Heavily pre-treated, pomalidomide-refractory RRMM	35mg Inobrodib + pomalidomide/dexamethasone	[6]
Responses (>=MR by IMWG criteria)	>70%	Last-line multiple myeloma patients	[6]	

## Experimental Protocols

### In-cell BRET (Bioluminescence Resonance Energy Transfer) Assay

This assay was utilized to determine the in-cell target engagement of **Inobrodib**. The protocol involves the transfection of cells to express a NanoLuc luciferase-tagged histone protein and a HaloTag-fused bromodomain-containing protein (p300 or BRD4). Upon addition of a fluorescent ligand for the HaloTag, BRET can occur if the two proteins are in close proximity. **Inobrodib** competes with the histone for binding to the bromodomain, leading to a decrease in the BRET signal, from which an IC50 value can be calculated.

### Xenograft Models

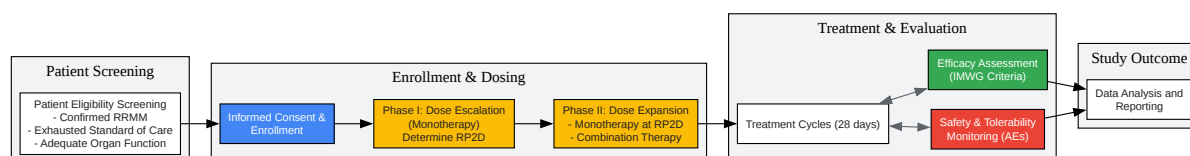
The in vivo efficacy of **Inobrodib** was assessed in xenograft models. For instance, in a 22Rv1 mouse xenograft model of prostate cancer, tumor-bearing mice were treated with **Inobrodib** via oral gavage at specified doses and schedules (e.g., 10 or 20 mg/kg daily, or 30 mg/kg every other day for 28 days).[2][5] Tumor growth was monitored over time to evaluate the anti-tumor activity of the compound.[2][5] Similar models were used for multiple myeloma, such as the OPM-2 human myeloma cell line NOD-SCID xenograft model, where dose-dependent inhibition of tumor growth was observed.[7]

### Phase I/IIa Clinical Trial (NCT04068597)

This open-label study was designed to evaluate the safety, efficacy, and pharmacokinetics of **Inobrodib** as a monotherapy and in combination with other agents in patients with relapsed/refractory hematological malignancies.[11]

- Study Design: The trial included a dose-escalation phase to determine the RP2D, followed by dose-expansion cohorts.[11]
- Patient Population: Eligible patients had confirmed relapsed/refractory multiple myeloma and had exhausted available standard-of-care treatment options.[11] A significant proportion of patients were triple-class refractory.[6]
- Dosing: In the monotherapy arm, patients received **Inobrodib** in 28-day cycles at doses ranging from 25-50 mg, either once or twice daily, on continuous or intermittent schedules. [11] The combination therapy arm involved **Inobrodib** on an intermittent schedule with standard dosing of pomalidomide and dexamethasone.[6][11]
- Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives included evaluating anti-tumor activity based on investigator-assessed responses per IMWG (International Myeloma Working Group) criteria.[11]

## Clinical Trial Workflow



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Generalized **Inobrodib** Clinical Trial Workflow

## Conclusion

The early-phase clinical data for **Inobrodib** are encouraging, demonstrating a manageable safety profile and promising efficacy in heavily pre-treated patients with relapsed/refractory multiple myeloma, both as a monotherapy and in combination with standard-of-care agents.[6] [11] Its novel mechanism of action, involving the selective inhibition of p300/CBP bromodomains, provides a new therapeutic strategy for this patient population. Ongoing and future clinical trials will further delineate the role of **Inobrodib** in the treatment landscape of multiple myeloma and other hematological malignancies. The development of this first-in-class oral agent represents a significant advancement in the field of epigenetic therapy for cancer.

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